Exclusive Synthetic Access to N-Methyl-3-Hydroxy-4-Imidazolidinones via Cyclocondensation with Aromatic Aldehydes
Acetamide, N-hydroxy-2-(methylamino)- (CAS 119280-41-0) is specifically documented as a viable aliphatic α-aminohydroxamic acid substrate in the one-step condensation reaction with aromatic aldehydes to yield 3-hydroxy-4-imidazolidinones carrying an N-methyl substituent . In contrast, glycine hydroxamic acid (CAS 5349-80-4), the unsubstituted primary amine analog, yields the corresponding NH-imidazolidinone under analogous conditions with formaldehyde, producing a structurally distinct heterocyclic scaffold [1]. The N-methyl group of the target compound is retained in the final imidazolidinone product, enabling access to N-alkylated heterocycles that are not synthetically accessible from glycine hydroxamic acid without additional N-alkylation steps. This represents a chemically unique synthetic vector that directly determines the final product's substitution pattern and downstream biological or catalytic properties.
| Evidence Dimension | Cyclocondensation product identity with aromatic aldehydes |
|---|---|
| Target Compound Data | Produces N-methyl-substituted 3-hydroxy-4-imidazolidinones (6a–6l series) |
| Comparator Or Baseline | Glycine hydroxamic acid (CAS 5349-80-4) produces NH-unsubstituted 3-hydroxyimidazolin-4-one with formaldehyde |
| Quantified Difference | Product regioisomerism: N-CH3 vs. N-H at the imidazolidinone ring nitrogen; structurally distinct heterocyclic products |
| Conditions | Reaction of aliphatic α-aminohydroxamic acids with aromatic aldehydes (Harmon et al., J. Heterocycl. Chem., 1970) |
Why This Matters
For researchers synthesizing N-alkyl-substituted imidazolidinone libraries for medicinal chemistry or catalysis, this compound provides direct access to N-methyl congeners in a single step, eliminating the need for post-cyclization N-alkylation and avoiding associated yield losses and purification burdens.
- [1] ADIR. Ein 4-Imidazolinon-Derivat und deren Verwendung als NMDA-Rezeptor-Agonist. Patent DE19826182A1, 1998. Describes glycine hydroxamic acid cyclization with formaldehyde to yield 3-hydroxyimidazolin-4-one. View Source
